4-Methyl-n-(1-phenylethyl)aniline

Catalog No.
S15683085
CAS No.
33863-82-0
M.F
C15H17N
M. Wt
211.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-n-(1-phenylethyl)aniline

CAS Number

33863-82-0

Product Name

4-Methyl-n-(1-phenylethyl)aniline

IUPAC Name

4-methyl-N-(1-phenylethyl)aniline

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

InChI

InChI=1S/C15H17N/c1-12-8-10-15(11-9-12)16-13(2)14-6-4-3-5-7-14/h3-11,13,16H,1-2H3

InChI Key

OPSCELGIEGNCMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C)C2=CC=CC=C2

4-Methyl-N-(1-phenylethyl)aniline is an organic compound with the molecular formula C15H17NC_{15}H_{17}N and a molecular weight of approximately 229.31 g/mol. This compound features a methyl group at the para position of the aniline ring and a phenylethyl group attached to the nitrogen atom, classifying it as an aromatic amine. Its structure can be represented as follows:

Structure C6H4(CH3)NH(C6H5)(C2H5)\text{Structure }C_6H_4(CH_3)NH(C_6H_5)(C_2H_5)

This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural characteristics.

Typical of aromatic amines. It can undergo electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions. For instance, it can react with acyl chlorides to form amides or with alkyl halides to generate N-alkyl derivatives. Additionally, it can serve as a precursor in the synthesis of more complex organic compounds, expanding its utility in synthetic chemistry.

Research indicates that 4-Methyl-N-(1-phenylethyl)aniline exhibits significant biological activity, particularly antimicrobial and anticancer properties. Studies have demonstrated that derivatives of this compound show effectiveness against various bacterial strains and cancer cell lines, suggesting its potential as a candidate for drug development . The mechanism of action may involve interaction with cellular targets that disrupt normal cellular functions.

The synthesis of 4-Methyl-N-(1-phenylethyl)aniline typically involves a reaction between 4-methyl aniline and 1-phenylethyl bromide under basic conditions. Common solvents for this reaction include dimethylformamide, with potassium carbonate often used as the base. The reaction is generally conducted at elevated temperatures to facilitate the formation of the desired product.

4-Methyl-N-(1-phenylethyl)aniline has various applications across multiple fields:

  • Organic Synthesis: Used as an intermediate in the production of more complex organic compounds.
  • Medicinal Chemistry: Investigated for its potential therapeutic effects against bacterial infections and cancer.
  • Material Science: Explored for its properties in polymer chemistry and material development.

Interaction studies involving 4-Methyl-N-(1-phenylethyl)aniline focus on its reactivity with other chemical species, particularly within biological systems. Understanding how this compound interacts with cellular components can provide insights into its pharmacological effects, especially regarding its anticancer activity. Further studies are necessary to elucidate these interactions fully and their implications for drug design .

Similar Compounds: Comparison

Several compounds share structural similarities with 4-Methyl-N-(1-phenylethyl)aniline, each exhibiting unique properties:

Compound NameStructure DescriptionUnique Features
4-Methoxy-N-(2-phenylethyl)anilineContains a methoxy group instead of a methyl groupExhibits different reactivity due to methoxy's electron-donating effect
4-Methyl-N-(tert-pentyl)anilineFeatures a tert-pentyl group attached to nitrogenLarger alkyl group may influence solubility and biological activity
4-Anilino-N-phenethylpiperidineContains a piperidine ring along with phenethyl groupDifferent core structure may alter pharmacological properties
4-Methyl-2,6-bis((R)-1-phenylethyl)anilineContains two phenylethyl groups at different positionsUnique combination of functional groups conferring distinct properties

The uniqueness of 4-Methyl-N-(1-phenylethyl)aniline lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to these similar compounds.

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

211.136099547 g/mol

Monoisotopic Mass

211.136099547 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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